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Compound of Interest

Compound Name: Pyrimido[5,4-c]pyridazine

Cat. No.: B15244889

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and selective anticancer agents is a continuous endeavor in
medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, pyrimido-pyridazine
derivatives have emerged as a promising class of compounds with significant anticancer
potential. Their unique chemical architecture allows for versatile substitution patterns, leading
to the development of molecules that can interact with various biological targets implicated in
cancer progression. This technical guide provides an in-depth overview of the core anticancer
activities of novel pyrimido-pyridazine derivatives, focusing on quantitative data, detailed
experimental methodologies, and the intricate signaling pathways they modulate.

Data Presentation: In Vitro Cytotoxicity

The anticancer efficacy of newly synthesized compounds is primarily evaluated through in vitro
cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory
concentration (IC50) is a key quantitative measure of a compound's potency. The following
tables summarize the IC50 values of representative pyrimido-pyridazine derivatives from recent
studies.
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Compound Cancer Cell Line IC50 (pM) Reference
Compound 1
(Pyrimido[1,2-

HCT-116 (Colon) 49.35 + 2.685 [1]

b]pyridazin-2-one

derivative)

MCF-7 (Breast) 69.32 + 3.186

[1]

Compound 2b MDA-MB-231 (Breast)

Significant antitumor

[21(31[4]

activity
PPD-1 (Pyrazolo[3,4-
d]pyridazine A549 (Lung) Highly active [1]
derivative)

Remarkable
HCT-116 (Colon) o
cytotoxicity

[1]

_ Remarkable
HepG2 (Liver) cytotoxicity

[1]

Compound 7f
(Pyrimido[4,5-
d]pyrimidine

derivative)

0.05 (CDK2 inhibition)

[5]

Compound 7e
(Pyrimido[4,5-
d]pyrimidine

derivative)

0.25 (CDK2 inhibition)

[5]

Compound 7a
(Pyrimido[4,5-
d]pyrimidine

derivative)

0.31 (CDK2 inhibition)

[5]

Compound 21
(DS21360717)

0.5 (FER kinase

[6]

(Pyrido-pyridazinone inhibition, nM)
derivative)
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Compound 10

(Pyrido-pyridazinone

derivative)

57 (FER kinase
inhibition, nM)

[6]

Mechanism of Action: Induction of Apoptosis and
Cell Cycle Arrest

Beyond cytotoxicity, understanding the mechanism by which these compounds exert their

anticancer effects is crucial. Many pyrimido-pyridazine derivatives have been shown to induce

programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.

Apoptosis Induction

Apoptosis is a key mechanism for eliminating cancerous cells. The externalization of

phosphatidylserine, activation of caspases, and changes in the expression of pro- and anti-

apoptotic proteins are hallmarks of this process.

. Apoptosis Key Molecular
Compound Cell Line . Reference
Induction Events
Upregulation of
Caspase-3 (7.19-
) fold), Bax (7.28-
10.06% apoptotic
fold), and p53
PPD-1 A549 cells (vs. 0.57% [1]
] (5.08-fold);
in control) )
Downregulation
of Bcl-2 (0.22-
fold)
Increased
] Increased p53
expression of
Compound 1 HCT-116 ) and Bax; [1]
pro-apoptotic
) Decreased Bcl-2
proteins
Induction of
Compound 2b MDA-MB-231 ) - [2][3][4]
apoptosis
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Cell Cycle Arrest

Disruption of the normal cell cycle is another effective anticancer strategy. Pyrimido-pyridazine
derivatives have been observed to arrest cancer cells at specific phases of the cell cycle,
thereby preventing their proliferation.

Cell Cycle Phase

Compound Cell Line Reference
Arrest

Compound 1 HCT-116 GO0/G1 phase [1]

Compound 2b MDA-MB-231 S-phase [21[3114]
Sub G1 and G2/M

PPD-1 A549 [1]
phase

Signaling Pathways

The anticancer effects of pyrimido-pyridazine derivatives are often mediated by their interaction
with specific molecular targets within cellular signaling pathways. Key targets identified include
Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-
2), and Feline Sarcoma (FES)-related tyrosine kinase (FER).

CDKZ2 Inhibition Pathway

CDK?2 is a crucial regulator of the cell cycle, particularly the G1/S phase transition. Inhibition of
CDK2 can lead to cell cycle arrest and apoptosis.
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Caption: CDK2 inhibition by pyrimido-pyridazine derivatives.
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VEGFR-2 Signaling Pathway Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is
essential for tumor growth and metastasis. Inhibiting VEGFR-2 can stifle tumor progression by
cutting off its blood supply.
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Caption: Inhibition of the VEGFR-2 signaling pathway.
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FER Tyrosine Kinase Inhibition Pathway

FER is a non-receptor tyrosine kinase involved in cell adhesion, migration, and invasion,
making it a compelling target for metastatic cancers.
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Caption: FER kinase inhibition and its impact on metastasis.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of drug discovery
research. This section provides methodologies for key experiments cited in the evaluation of
pyrimido-pyridazine derivatives.

Synthesis of Pyrimido-pyridazine Derivatives

The synthesis of the pyrimido-pyridazine core can be achieved through various synthetic
routes. A common approach involves the Ullmann arylation reaction.
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Caption: General synthesis workflow for pyrimido-pyridazines.

General Procedure:

* A mixture of a substituted aminopyrimidine and a dihalopyridazine is taken in a suitable
solvent (e.g., DMF).
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e A copper catalyst (e.g., Cul) and a ligand (e.g., L-proline) are added, along with a base (e.qg.,
K2CO3).

e The reaction mixture is heated under an inert atmosphere for a specified time.

o After completion, the reaction is worked up by extraction and purified by column
chromatography to yield the desired pyrimido-pyridazine derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity.

Protocol:

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well
and incubate for 24 hours to allow for attachment.

o Compound Treatment: Treat the cells with various concentrations of the pyrimido-pyridazine
derivatives and a vehicle control (e.g., DMSO) for 48-72 hours.

e MTT Addition: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4
hours at 37°C.

e Formazan Solubilization: Remove the medium and add 150 pL of DMSO to each well to
dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

e |C50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits
50% of cell growth, using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:
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Cell Treatment: Treat cells with the IC50 concentration of the pyrimido-pyridazine derivative
for a specified time (e.g., 24 or 48 hours).

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium
lodide (PI) according to the manufacturer's protocol.

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-
positive/Pl-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive
cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium lodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Protocol:

Cell Treatment: Treat cells with the pyrimido-pyridazine derivative at its IC50 concentration
for a set duration.

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing
propidium iodide (PI) and RNase A.

Incubation: Incubate the cells in the dark at 37°C for 30 minutes.

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The
percentage of cells in the GO/G1, S, and G2/M phases is determined by analyzing the DNA
histograms.

In Vivo Antitumor Activity (Ehrlich Ascites Carcinoma
Model)

This in vivo model assesses the antitumor efficacy of compounds in a living organism.
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Protocol:

e Tumor Inoculation: Inject Ehrlich Ascites Carcinoma (EAC) cells intraperitoneally into Swiss
albino mice.

e Compound Administration: After 24 hours, administer the pyrimido-pyridazine derivative or a
vehicle control to the mice daily for a specified period.

e Monitoring: Monitor the body weight, tumor volume, and survival of the mice.

o Evaluation: At the end of the treatment period, sacrifice the mice and collect ascitic fluid to
determine the viable tumor cell count. Calculate the percentage of tumor growth inhibition.

Kinase Inhibition Assay (e.g., VEGFR-2 Kinase Assay)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Protocol:

o Reaction Setup: In a 96-well plate, add the kinase (e.g., recombinant human VEGFR-2), the
pyrimido-pyridazine derivative at various concentrations, a specific substrate peptide, and
ATP.

 Incubation: Incubate the reaction mixture at 30°C for a specified time to allow for
phosphorylation.

» Detection: Stop the reaction and detect the amount of phosphorylated substrate using a
specific antibody and a detection reagent (e.g., a luminescence-based assay).

e |C50 Calculation: Determine the IC50 value, the concentration of the compound that inhibits
50% of the kinase activity.

This comprehensive guide highlights the significant anticancer potential of novel pyrimido-
pyridazine derivatives. The presented data, mechanistic insights, and detailed protocols
provide a valuable resource for researchers and drug development professionals working
towards the discovery of next-generation cancer therapeutics. Further exploration of this
versatile scaffold is warranted to optimize potency, selectivity, and pharmacokinetic properties
for clinical translation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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